METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE
Description
The compound METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE features a benzoate ester backbone substituted with a quinoline-sulfanyl acetamide group.
Properties
IUPAC Name |
methyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)14-7-3-5-9-16(14)20-17(22)12-25-18-11-10-13-6-2-4-8-15(13)21-18/h2-11H,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPICYWYBSPTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(quinolin-2-ylsulfanyl)acetic acid, which is then reacted with methyl 2-aminobenzoate under appropriate conditions to form the desired product. The reaction conditions often involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Antineoplastic Activity
One of the most notable applications of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate is its potential as an antineoplastic agent. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines by inhibiting protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer proliferation and survival .
Case Study : A study demonstrated that derivatives of quinoline compounds showed antiproliferative effects on HER-2 positive breast cancer cells, suggesting that this compound might possess similar properties .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly protein tyrosine kinases. This inhibition can lead to the suppression of tumor growth and metastasis. The mechanisms involve blocking the phosphorylation processes crucial for cancer cell signaling .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | HER-2 | 75% | |
| Quinoline Derivative A | EGFR | 60% | |
| Quinoline Derivative B | VEGFR | 70% |
Antimicrobial Properties
Research has also explored the antimicrobial properties of compounds related to this compound. These studies highlight its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Study : A derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity, indicating that similar compounds could be utilized in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the sulfanyl-acetamido bridge may interact with enzymes, inhibiting their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with four analogs derived from the evidence, focusing on molecular features, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Sulfanyl vs. Sulfonyl Groups: The target compound’s quinolin-2-ylsulfanyl group (C-S bond) is less electron-withdrawing than the sulfonyl groups in analogs . This may enhance nucleophilic reactivity in the target, whereas sulfonyl-containing analogs (e.g., and ) exhibit higher polarity and stability.
- Quinoline vs.
Functional Group Contributions
- Ester vs. Amide Linkages: The target’s acetamido group (amide bond) offers hydrogen-bonding capacity, contrasting with the hydroxy group in , which may confer acidity (pKa ~10 for phenols) and solubility .
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, gloves, and safety glasses to avoid skin/eye contact .
- Engineering Controls : Work in fume hoods with proper ventilation.
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical consultation .
How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?
Advanced Research Question
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric readouts .
- Control experiments : Include positive inhibitors (e.g., staurosporine for kinases) and assess time-dependent inactivation .
What strategies can be employed to resolve contradictions in biological activity data observed across different assay systems?
Advanced Research Question
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
- Dose-response curves : Test a wide concentration range to rule out off-target effects.
- Cell-based vs. cell-free systems : Compare results to identify assay-specific artifacts .
What are the implications of modifying the benzoate ester group on the compound's pharmacokinetic properties?
Advanced Research Question
Ester groups influence solubility and metabolic stability. For example:
- Hydrolysis resistance : Replace methyl with tert-butyl esters to prolong half-life.
- LogP optimization : Adjust ester chain length to balance lipophilicity and bioavailability .
How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for observed biological effects?
Advanced Research Question
- Analog synthesis : Systematically modify substituents (e.g., quinoline ring halogens, ester groups).
- Biological testing : Screen analogs in parallel against disease-relevant targets (e.g., cancer cell lines, bacterial strains) .
What are the challenges in scaling up the synthesis of this compound while maintaining high purity, and how can they be addressed?
Advanced Research Question
- Yield optimization : Transition from batch to flow chemistry for reproducibility.
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
What computational methods are suitable for predicting the binding affinity of this compound with target enzymes or receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
